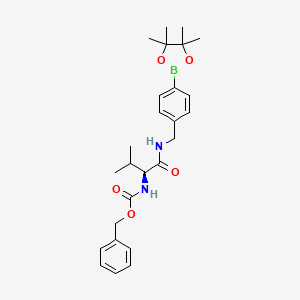
(S)-Benzyl (3-methyl-1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)butan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(S)-Benzyl (3-methyl-1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)butan-2-yl)carbamate" is a complex organic molecule that likely serves as an intermediate in the synthesis of pharmaceuticals or as a ligand for transition metal catalysis due to the presence of a boronate ester group. While the provided papers do not directly discuss this compound, they do provide insights into related carbamate compounds and their synthesis, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related carbamate compounds involves multi-step processes starting from basic building blocks such as amino acids. For instance, the synthesis of a dipeptide mimetic from L-aspartic acid involves regioselective functionalization and demonstrates the versatility of such synthetic methods . Similarly, the aminocyclization of carbamates catalyzed by silver(I) salts indicates the potential for creating diverse structures through cyclization reactions, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of carbamates typically includes an amine group linked to a carbonyl group, forming the carbamate moiety. The presence of a boronate ester in the target compound suggests that it could participate in cross-coupling reactions, a common feature in the synthesis of complex organic molecules. The stereochemistry, indicated by the "(S)" notation, is crucial for the biological activity of such compounds and is often a focus in the synthesis of chiral molecules .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including cyclization and substitution. For example, the treatment of a carbamate with amines can lead to substitution products, and the reaction with potassium cyanide can introduce a cyano group, demonstrating the reactivity of such compounds . The silver(I)-catalyzed aminocyclization mentioned in the papers is another example of the types of reactions that carbamates can undergo, leading to heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are influenced by their functional groups. The carbamate group itself is polar and can engage in hydrogen bonding, affecting solubility and reactivity. The presence of a boronate ester group in the target compound would likely confer additional reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal in modern synthetic chemistry. The steric and electronic properties of the substituents attached to the carbamate core can also significantly impact the compound's overall properties .
科学的研究の応用
Antimitotic Agents
The compound's derivatives, specifically chiral isomers, have shown activity in biological systems, with the S-isomer being more potent than the R-isomer. This highlights its potential application in antimitotic agents, which are crucial for cancer research and treatment. The difference in activity between the S- and R-isomers suggests the importance of chirality in biological interactions and the potential for this compound in targeted therapies (Temple & Rener, 1992).
Antioxidants with Higher Molecular Weight
Polymer Science
The compound has been used in the synthesis and polymerization of amino acid-derived cyclic carbonates. These monomers have been polymerized to obtain corresponding polycarbonates, which suggests applications in developing biodegradable polymers with potential uses in medical implants, drug delivery systems, and environmentally friendly materials (F. Sanda, Jun Kamatani, & T. Endo, 2001).
Synthesis of Atypical Peptides
A novel 4-aminobenzyl ester-based carboxy-protecting group, derived from the compound, has been developed for the synthesis of atypical peptides using Fmoc-But solid-phase chemistry. This innovation is significant for peptide synthesis, particularly in developing therapeutic peptides and proteins with potential applications in pharmaceuticals and biotechnology (W. Chan, B. Bycroft, David J Evans, & P. White, 1995).
Catalysis in Organic Synthesis
The compound has been involved in catalytic processes, such as the intramolecular exo-hydrofunctionalization of allenes, showcasing its utility in organic synthesis. This catalytic activity is crucial for constructing complex molecules with high selectivity and efficiency, which is valuable in pharmaceuticals, agrochemicals, and material science (Zhibin Zhang, Cong Liu, R. Kinder, Xiaoqing Han, Hua Qian, & R. Widenhoefer, 2006).
特性
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]butan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BN2O5/c1-18(2)22(29-24(31)32-17-20-10-8-7-9-11-20)23(30)28-16-19-12-14-21(15-13-19)27-33-25(3,4)26(5,6)34-27/h7-15,18,22H,16-17H2,1-6H3,(H,28,30)(H,29,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKKKJYKZJCJC-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)
![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)
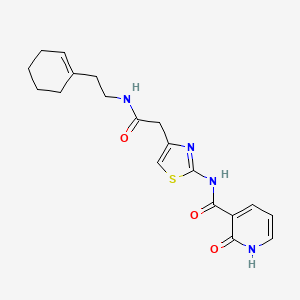
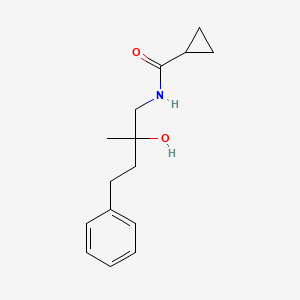
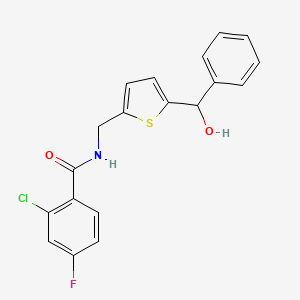
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

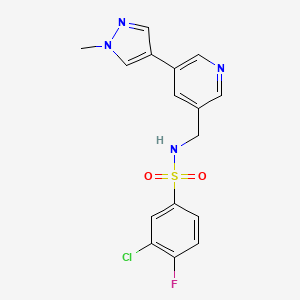

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)

